molecular formula C8H4BrF2N B8798134 3-Bromo-4-(difluoromethyl)benzonitrile

3-Bromo-4-(difluoromethyl)benzonitrile

Cat. No.: B8798134
M. Wt: 232.02 g/mol
InChI Key: LNOUQQGPIKVILX-UHFFFAOYSA-N
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Description

3-Bromo-4-(difluoromethyl)benzonitrile is a halogenated aromatic compound featuring a bromine atom at the 3-position, a difluoromethyl group at the 4-position, and a nitrile functional group. It serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions for pharmaceutical and agrochemical applications . Its synthesis involves the treatment of 3-bromo-4-(dibromomethyl)benzonitrile with silver tetrafluoroborate, yielding the product in 71% efficiency . Notably, this compound has been discontinued by suppliers (e.g., CymitQuimica), which may impact its accessibility for industrial use .

Properties

Molecular Formula

C8H4BrF2N

Molecular Weight

232.02 g/mol

IUPAC Name

3-bromo-4-(difluoromethyl)benzonitrile

InChI

InChI=1S/C8H4BrF2N/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8H

InChI Key

LNOUQQGPIKVILX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)C(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The difluoromethyl group (–CF₂H) in 3-bromo-4-(difluoromethyl)benzonitrile provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like trifluoromethyl (–CF₃) or methylsulfonyl diazenyl (–SO₂N=N–). Key comparisons include:

  • 3-Bromo-4-(trifluoromethyl)benzonitrile : The –CF₃ group increases lipophilicity (logP) and metabolic stability but may reduce solubility in polar solvents. It is classified as hazardous (Class III) due to its reactivity .
  • 3-Bromo-4-((methylsulfonyl)diazenyl)benzonitrile : The –SO₂N=N– group enhances electrophilicity, making it reactive in nucleophilic aromatic substitutions. However, its synthetic yield (69%) is lower than the difluoromethyl analog .
  • This compound is synthesized in 89% yield via nucleophilic aromatic substitution .

Physicochemical Properties

The difluoromethyl group balances lipophilicity and polarity, making the compound suitable for reactions requiring moderate solubility. Comparisons of molecular weights and key properties:

Compound Name Molecular Weight (g/mol) Key Physical Properties
This compound 231/233 (M) Moderate lipophilicity, mp: N/A
3-Bromo-4-(trifluoromethyl)benzonitrile 250.01 High logP, mp: >95°C
4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile 278.12 High reactivity due to –SMe group

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Weight (g/mol) Yield (%) Key Applications
This compound –CF₂H 231/233 71 Pd catalysis, fluorinated drugs
3-Bromo-4-(trifluoromethyl)benzonitrile –CF₃ 250.01 >95 Pharmaceuticals, agrochemicals
3-Bromo-4-(cyclopropylamino)benzonitrile –NH(C₃H₅) 235.11 89 Solubility-enhanced intermediates
4-Bromo-3-(difluoromethyl)-2-(methylthio)benzonitrile –CF₂H, –SMe 278.12 N/A Nucleophilic substitutions

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